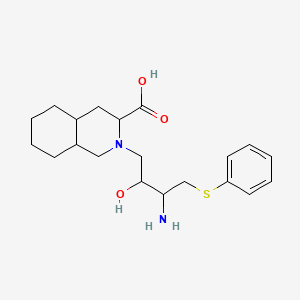
2-(3-amino-2-hydroxy-4-phenylsulfanylbutyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-amino-2-hydroxy-4-phenylsulfanylbutyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoquinoline core and a phenylsulfanyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-2-hydroxy-4-phenylsulfanylbutyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid involves multiple steps. One common approach is the stereospecific reaction from carbohydrate sources such as D-gulonic acid-γ-lactone and D-glucono-δ-lactone . These reactions typically involve selective transformations to obtain the desired stereoisomers with high optical purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of automated synthesis and purification techniques would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-2-hydroxy-4-phenylsulfanylbutyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-(3-amino-2-hydroxy-4-phenylsulfanylbutyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-(3-amino-2-hydroxy-4-phenylsulfanylbutyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid
- N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine
- 2-[3-Amino-2-hydroxy-4-(phenylsulfanyl)butyl]-N-(1-hydroxy-2-methyl-2-propanyl)decahydro-3-isoquinolinecarboxamide
Uniqueness
What sets 2-(3-amino-2-hydroxy-4-phenylsulfanylbutyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid apart is its combination of an isoquinoline core with a phenylsulfanyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Overview of the Compound
The compound is a complex organic molecule characterized by its isoquinoline structure and functional groups that suggest potential biological activity. Isoquinolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Anticancer Properties
Isoquinoline derivatives have been extensively studied for their anticancer properties. The presence of the carboxylic acid group in this compound may enhance its ability to interact with biological targets involved in cancer progression.
- Mechanism of Action : Isoquinolines can inhibit various kinases involved in cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit the Pim-1 kinase, which is often overexpressed in tumors. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Neuroprotective Effects
Research indicates that isoquinoline derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Case Studies : Several studies have reported that isoquinoline compounds can protect neuronal cells from oxidative stress and excitotoxicity. For example, derivatives have been shown to reduce neuronal cell death in models of Alzheimer's disease by modulating pathways related to inflammation and apoptosis.
Antimicrobial Activity
Some isoquinoline derivatives exhibit antimicrobial properties against various pathogens.
- Research Findings : Studies have demonstrated that certain isoquinoline compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. This suggests potential applications in developing new antibiotics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds:
| Structural Feature | Impact on Activity |
|---|---|
| Carboxylic Acid Group | Enhances interaction with biological targets |
| Isoquinoline Core | Provides a scaffold for diverse pharmacological effects |
| Amino and Hydroxy Groups | May contribute to solubility and bioavailability |
Properties
Molecular Formula |
C20H30N2O3S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(3-amino-2-hydroxy-4-phenylsulfanylbutyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H30N2O3S/c21-17(13-26-16-8-2-1-3-9-16)19(23)12-22-11-15-7-5-4-6-14(15)10-18(22)20(24)25/h1-3,8-9,14-15,17-19,23H,4-7,10-13,21H2,(H,24,25) |
InChI Key |
ZPUBJRYDIOHUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CN(C(CC2C1)C(=O)O)CC(C(CSC3=CC=CC=C3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















